Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ester derivative of 5-nitrobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydrazino group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-4-nitrobenzoate
- Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-6-nitrobenzoate
- Ethyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate
Uniqueness
Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. The position of the nitro groups and the ester functionality contribute to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C15H11N5O9 |
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Molecular Weight |
405.28 g/mol |
IUPAC Name |
methyl 3-[(2,4-dinitroanilino)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H11N5O9/c1-29-15(22)9-4-8(5-11(6-9)19(25)26)14(21)17-16-12-3-2-10(18(23)24)7-13(12)20(27)28/h2-7,16H,1H3,(H,17,21) |
InChI Key |
QJFRWDWBYFZKTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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